- A process for the preparation of [cyano(methoxyphenyl)methyl]cyclohexanol, India, , ,

Cas no 93413-76-4 (1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol)

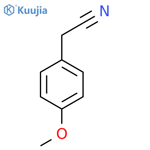

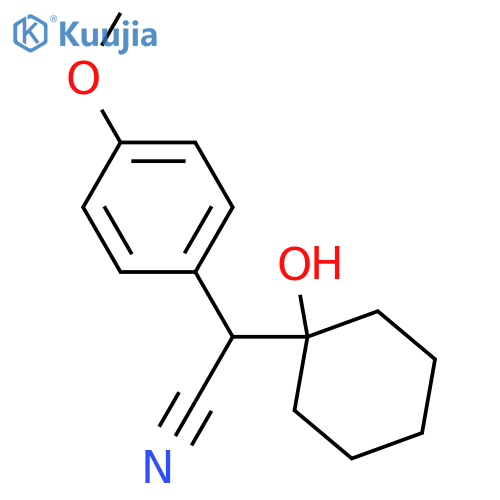

93413-76-4 structure

Nom du produit:1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

Numéro CAS:93413-76-4

Le MF:C15H19NO2

Mégawatts:245.31686425209

MDL:MFCD06658142

CID:61629

PubChem ID:160871157

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Propriétés chimiques et physiques

Nom et identifiant

-

- 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

- 1-(cyclohexanol)-(4methoxyphenyl)acetonitrile

- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride

- 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

- 1-[Cyano-(p-methoxyphenyl)methyl]cyclohexanol

- 1-(Cyano-(4-methoxyphenyl)ethyl)cyclohexanol

- (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile

- [(1-Cyano)-1-(4-Methoxyphenyl)Methyl ] Cyclohexanol

- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

- 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol

- 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol

- 1-(Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile

- 1-Hydroxycyclohexyl-(4-methoxyphenyl)acetonitrile

- 1-Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile

- Venlafaxine Cyano

- PubChem15651

- 1-(hydrocyclohexyl)-(4-methoxyphenyl)acetonitrile

- Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy-, (±)- (ZCI)

- α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile (ACI)

- (4-Methoxyphenyl)-(1-hydroxycyclohex-1-yl)acetonitrile

- α-(p-Methoxyphenyl)-α-(1-hydroxycyclohexyl)acetonitrile

- 1-[cyano(4-methoxyphenyl) methyl]cyclohexanol

- SCHEMBL1671921

- AS-37928

- Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-

- 1-[cyano(p-methoxyphenyl)methyl] cyclohexanol

- alpha(1-Hydroxycyclohexyl)-p-methoxyphenylacetonitrile

- INTERMEDIATE OF VENLAFAXINE

- CS-0186384

- 1-[cyano(p-methoxy phenyl)methyl]cyclohexanol

- (1-hydroxy-cyclohexyl)-(4-methoxy-phenyl)-acetonitrile

- DB-017889

- 1[cyano-(4-methoxyphenvl)methyl]cyclohexanol

- 1-[Cyano-(4-methoxyphenyl)methyl]-cyclohexanol

- 1-[cyano-(4-methoxy phenyl)methyl]cyclohexanol

- 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, (+/-)-

- 93413-76-4

- alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile

- KMK8U27KDY

- DTXSID101257342

- J-006057

- ASYJSBPNAIDUHX-UHFFFAOYSA-N

- Benzeneacetonitrile, alpha-(1-hydroxycyclohexyl)-4-methoxy-, (+/-)-

- (1-Hydroxycyclohexyl)-(4-methoxyphenyl)aceton itrile

- AC-572

- 1-[cyano(4-methoxyphenyl)-methyl]cyclohexanol

- H1303

- MFCD06658142

- AKOS015889694

- 131801-69-9

- 1-[cyano(4-methoxy-phenyl)methyl]cyclohexanol

- BCP08873

-

- MDL: MFCD06658142

- Piscine à noyau: 1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3

- La clé Inchi: ASYJSBPNAIDUHX-UHFFFAOYSA-N

- Sourire: N#CC(C1(CCCCC1)O)C1C=CC(OC)=CC=1

Propriétés calculées

- Qualité précise: 245.14200

- Masse isotopique unique: 245.141578849g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 3

- Complexité: 306

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 53.2

- Le xlogp3: 3.1

Propriétés expérimentales

- Couleur / forme: Liquide transparent incolore

- Dense: 1.142

- Point de fusion: 125.0 to 129.0 deg-C

- Point d'ébullition: 410.146 ºC at 760 mmHg

- Point d'éclair: 201.849 ºC

- Indice de réfraction: 1.561

- Le PSA: 53.25000

- Le LogP: 2.99758

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Description des dangers: H302+H312+H332-H315-H319

- Déclaration d'avertissement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- Conditions de stockage:0-10°C

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Données douanières

- Code HS:2926909090

- Données douanières:

Code douanier chinois:

2926909090Résumé:

2926909090 autres composés à base de nitrile. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

HS: 2926909090 autres composés fonctionnels nitriles TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-5g |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 5g |

¥1737.0 | 2023-09-07 | |

| Cooke Chemical | BD8329831-100mg |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 100mg |

RMB 105.60 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-100mg |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 100mg |

¥133.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22430-250mg |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 250mg |

¥160.0 | 2023-09-07 | |

| Cooke Chemical | BD8329831-5g |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 5g |

RMB 1412.00 | 2025-02-20 | |

| TRC | C982103-250mg |

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol |

93413-76-4 | 250mg |

$196.00 | 2023-05-18 | ||

| Fluorochem | 211895-5g |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 95% | 5g |

£272.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257054-1g |

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 1g |

¥631.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1303-5G |

(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile |

93413-76-4 | >98.0%(HPLC)(N) | 5G |

¥1,765.00 | 2023-07-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H834694-1g |

(1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile |

93413-76-4 | 98% | 1g |

¥640.00 | 2022-10-10 |

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Solvents: 1-Butanol ; 5 min, -5 - 0 °C

1.2 Catalysts: Potassium hydroxide Solvents: Water ; 1.5 h, -5 - 0 °C

1.3 Reagents: Acetic acid ; pH 6 - 7, -5 - 0 °C

1.2 Catalysts: Potassium hydroxide Solvents: Water ; 1.5 h, -5 - 0 °C

1.3 Reagents: Acetic acid ; pH 6 - 7, -5 - 0 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 15 °C; 30 min, 15 °C

1.2 30 min, 15 °C; 4 h, 15 °C

1.2 30 min, 15 °C; 4 h, 15 °C

Référence

- Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, Jingxi Huagong Zhongjianti, 2009, 39(3), 45-46

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: Polyethylene glycol Solvents: Water ; rt; 5 h, 50 °C

Référence

- Green method for industrially producing venlafaxine hydrochloride, China, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 15 °C; 30 min, 15 - 18 °C

1.2 30 min, 15 - 18 °C; 3 h, 15 - 18 °C

1.2 30 min, 15 - 18 °C; 3 h, 15 - 18 °C

Référence

- Process and phase-transfer catalysts for the electrophilic condensation of substituted phenylacetonitriles with cyclic ketones to give substituted phenylhydroxynitriles, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, 25 - 30 °C

Référence

- Simple and an efficient method for the synthesis of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride: (±) venlafaxine racemic mixtures, Bioorganic & Medicinal Chemistry Letters, 2004, 14(12), 3279-3281

Méthode de production 6

Conditions de réaction

1.1 Catalysts: Zinc nitrate , Aluminum nitrate nonahydrate , Lithium fluoride Solvents: Pyridine ; rt; 30 min, rt; rt → 60 °C; 2 h, 60 °C

Référence

- Preparation method of pharmaceutical intermediate of desmethylvenlafaxine or venlafaxine under catalysis of hydrotalcite material, China, , ,

Méthode de production 7

Conditions de réaction

1.1 Catalysts: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Water

Référence

- Process for the preparation of 1-[cyano(aryl)methyl]cyclohexanols by the aldol condensation of phenylacetonitriles with cyclohexanone, United States, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Sodium hydroxide ; 1 h, 25 - 30 °C; 30 °C → 10 °C

1.2 Solvents: Methanol ; 0 - 10 °C; 50 - 60 min, 0 - 10 °C; 6 h, 0 - 10 °C

1.2 Solvents: Methanol ; 0 - 10 °C; 50 - 60 min, 0 - 10 °C; 6 h, 0 - 10 °C

Référence

- Process for the preparation of an intermediate for venlafaxine, India, , ,

Méthode de production 9

Conditions de réaction

1.1 Catalysts: Tetrabutylammonium chloride , Sodium hydroxide Solvents: Water

Référence

- Process for the preparation of substituted phenylacetonitriles via the aldol reaction of cyclohexanone with phenylacetonitriles in the presence of a base, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 30 min, 0 - 3 °C; 3 °C → -5 °C

1.2 3.5 h, -6 - -5 °C

1.2 3.5 h, -6 - -5 °C

Référence

- Synthesis of venlafaxine hydrochloride, Zhejiang Huagong, 2011, 42(5), 9-11

Méthode de production 11

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; -5 - 0 °C; 2 - 4 h, -5 - 0 °C

Référence

- An improved process for the preparation of venlafaxine, India, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Water ; 30 min, 0 °C

1.2 0 °C; 0 °C → 15 °C; 1 h, 15 °C

1.3 Solvents: Water ; 1 h, rt

1.4 Solvents: Water ; neutralized, rt

1.2 0 °C; 0 °C → 15 °C; 1 h, 15 °C

1.3 Solvents: Water ; 1 h, rt

1.4 Solvents: Water ; neutralized, rt

Référence

- An efficient and green protocol for the preparation of cycloalkanols: a practical synthesis of venlafaxine, Tetrahedron Letters, 2004, 45(39), 7291-7295

Méthode de production 13

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, rt

Référence

- Screening of quinoline, 1,3-benzoxazine, and 1,3-oxazine-based small molecules against isolated methionyl-tRNA synthetase and A549 and HCT116 cancer cells including an in silico binding mode analysis, Organic & Biomolecular Chemistry, 2015, 13(36), 9381-9387

Méthode de production 14

Conditions de réaction

1.1 rt → 16 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 16 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 16 °C

Référence

- Method of preparation of α-(1-hydroxycyclhexyl)-α-(4-methoxyphenyl)acetonitrile, Italy, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Sodium methoxide Catalysts: Tetrabutylammonium bromide ; 15 h, 25 - 30 °C

Référence

- Synthesis and molecular structure analysis of venlafaxine intermediate and its analog, Journal of Chemical Crystallography, 2005, 35(12), 957-963

Méthode de production 16

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Methanol ; rt → -2 °C; -2 °C; 2 - 3 h, -2 - 2 °C; 6 h, -2 - 2 °C

Référence

- Process for preparation of substituted aryl acetonitrile derivatives, India, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt → 0 °C; 1 h, 0 - 5 °C

1.2 15 - 20 °C; 3 - 4 h, 20 °C

1.2 15 - 20 °C; 3 - 4 h, 20 °C

Référence

- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methanol , Water ; 15 h, rt

Référence

- Preparation of oxo-aza-spiro undecane derivatives as modulators of JAK-STAT pathway for the treatment of diseases, United States, , ,

Méthode de production 19

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol , Water ; 0 °C; 6 h, 25 - 30 °C

Référence

- Synthesis and crystal structure of 1-(cyano-(4-methoxyphenyl)methyl)cyclohexyl acetate, Molecular Crystals and Liquid Crystals, 2007, 469, 121-129

Méthode de production 20

Conditions de réaction

1.1 Catalysts: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Water ; rt → 0 °C; 15 °C

1.2 10 min, < 15 °C

1.3 Solvents: Water ; 2 h

1.2 10 min, < 15 °C

1.3 Solvents: Water ; 2 h

Référence

- Process for the preparation of 2-(1-hydroxycyclohexyl)-2-phenylacetonitriles from cyclohexanone and the nucleophilic addition of phenylacetonitriles in the presence of base and phase-transfer catalysts, India, , ,

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Raw materials

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Preparation Products

1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol Littérature connexe

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

93413-76-4 (1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol) Produits connexes

- 1240960-25-1(4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one)

- 1173022-65-5(5-Acetylamino-6-amino-3-methyluracil-2,4,5,6-13C4,15N3)

- 341528-94-7(3-Iodo-6-methyl-4H-chromen-4-one)

- 1806046-42-3(Methyl 4-chloro-2-(difluoromethyl)-3-nitropyridine-6-carboxylate)

- 631866-14-3(1-(4-chlorophenyl)-2-2-(dimethylamino)ethyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

- 2227802-10-8(2-(1R)-1-hydroxyethyl-4,5-dimethylphenol)

- 2019346-29-1(N1-Methyl-N3-[(2-methyl-3-furanyl)methyl]-N1-2-propyn-1-yl-1,3-propanediamine)

- 1599840-16-0(3-cyclopropyl-2-hydroxypropanoic acid)

- 1315052-42-6((S)-3-Amino-4-hydroxybutan-2-one)

- 921901-46-4(2-(2H-1,3-benzodioxol-5-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-yl)methylacetamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:93413-76-4)1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

Pureté:99%

Quantité:5g

Prix ($):326.0

Shanghai Jinhuan Chemical CO., LTD.

(CAS:93413-76-4)1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

Pureté:98.00%

Quantité:25kg

Prix ($):Enquête